Rabdophyllin G

Übersicht

Beschreibung

Rabdophyllin G ist eine labiate Diterpenoidverbindung, die aus den Blättern von Pflanzen der Gattung Rabdosia isoliert wurde. Diese Verbindung hat aufgrund ihrer starken Antitumor-Eigenschaften, insbesondere ihrer Fähigkeit, das Wachstum von Krebszellen in vitro und in vivo zu hemmen, große Aufmerksamkeit erregt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Extraktion der Verbindung aus den Blättern von Rabdosia-Arten. Die chemische Struktur von this compound kann durch Hydrolyse mit Salzsäure oder Elution mit wasserfreiem Natriumacetat bestimmt werden . Das Skelett von this compound kann durch magnetische Resonanzspektroskopie identifiziert werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound konzentriert sich hauptsächlich auf die Extraktion aus natürlichen Quellen, insbesondere den Blättern von Rabdosia-Arten. Der Prozess beinhaltet die Verwendung von Lösungsmitteln, um die Verbindung zu extrahieren, gefolgt von Reinigungsschritten, um this compound in seiner reinen Form zu isolieren .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Salzsäure für die Hydrolyse und wasserfreies Natriumacetat für die Elution . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen verschiedene Derivate, die die Kernstruktur der Verbindung beibehalten, aber unterschiedliche chemische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Synthese von DNA, RNA und Proteinen in Krebszellen hemmt . Diese Hemmung führt zur Unterdrückung des Zellwachstums und der Zellproliferation, was letztendlich zum Tod von Krebszellen führt. Zu den molekularen Zielstrukturen der Verbindung gehören verschiedene Enzyme und Signalwege, die an der Synthese von Nukleinsäuren und Proteinen beteiligt sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rabdophyllin G involves several steps, including the extraction of the compound from the leaves of Rabdosia species. The chemical structure of this compound can be determined through hydrolysis with hydrochloric acid or elution with anhydrous sodium acetate . The skeleton of this compound can be identified by magnetic resonance spectroscopy .

Industrial Production Methods

Industrial production of this compound is primarily focused on the extraction from natural sources, particularly the leaves of Rabdosia species. The process involves the use of solvents to extract the compound, followed by purification steps to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Rabdophyllin G undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrochloric acid for hydrolysis and anhydrous sodium acetate for elution . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives that retain the core structure of the compound while exhibiting different chemical properties .

Wissenschaftliche Forschungsanwendungen

Rabdophyllin G has a wide range of scientific research applications, including:

Wirkmechanismus

Rabdophyllin G exerts its effects by inhibiting the synthesis of DNA, RNA, and proteins in cancer cells . This inhibition leads to the suppression of cell growth and proliferation, ultimately resulting in the death of cancer cells. The compound’s molecular targets include various enzymes and pathways involved in the synthesis of nucleic acids and proteins .

Vergleich Mit ähnlichen Verbindungen

Rabdophyllin G ist strukturell verwandt mit anderen labiaten Diterpenoiden, wie z. B. Labdan-Diterpenen, die in den Wurzeln von Pflanzen der Gattung Laburnum gefunden werden . Ähnliche Verbindungen umfassen:

Labdan-Diterpene: Diese Verbindungen teilen ein ähnliches Skelett mit this compound und zeigen vergleichbare biologische Aktivitäten.

Rabdosin C: Ein weiteres Diterpenoid, das aus Rabdosia-Arten isoliert wurde, bekannt für seine antineoplastischen Eigenschaften.

Isodonoiol: Ein Diterpenoid mit ähnlicher chemischer Struktur und biologischen Aktivitäten.

This compound zeichnet sich durch seine signifikante Zytotoxizität und sein Potenzial als Antikrebsmittel aus, was es zu einer einzigartigen und wertvollen Verbindung für die wissenschaftliche Forschung und pharmazeutische Entwicklung macht .

Biologische Aktivität

Rabdophyllin G is a labiate diterpenoid compound derived from the leaves of plants in the genus Rabdosia. This compound has gained attention for its significant biological activities, particularly its potent antitumor properties. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is classified as a diterpenoid, which is a type of terpenoid composed of four isoprene units. Its structure allows it to interact with various biomolecules, contributing to its biological effects.

- Source : It is isolated from Rabdosia species, which are known for their medicinal properties.

This compound exhibits its biological activity primarily through the following mechanisms:

- Antitumor Activity : The compound has demonstrated significant inhibitory effects against various cancer cell lines. Notably, it showed potent activity against Ehrlich ascites carcinoma in mice, indicating its potential as an anticancer agent.

- Cellular Interactions : It interacts with cellular targets that regulate growth and proliferation. Studies suggest that it may inhibit the synthesis of DNA, RNA, and proteins by binding to key enzymes involved in these processes.

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Ehrlich Ascites | Not specified | |

| K562 (leukemia) | 0.78 | |

| A549 (lung cancer) | 2.73 | |

| HepG2 (liver cancer) | 0.68 |

This compound's biochemical properties contribute to its efficacy:

- Cytotoxicity : The compound exhibits significant cytotoxic effects on various cancer cells in vitro and in vivo. Its cytotoxicity has been linked to its ability to induce apoptosis in cancer cells .

- Metabolic Pathways : It likely interacts with metabolic pathways related to cell growth and apoptosis, potentially affecting signaling pathways such as MAPK .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In laboratory settings, this compound has shown strong inhibitory effects on multiple cancer cell lines, suggesting its potential for further development as a therapeutic agent.

- In Vivo Studies : Animal models have demonstrated its effectiveness against tumors, particularly in models of Ehrlich ascites carcinoma. The compound's administration resulted in significant tumor growth inhibition.

- Structure-Activity Relationship (SAR) : Research into the SAR of this compound is ongoing to understand how structural modifications can enhance its biological activity and selectivity towards cancer cells.

Case Study: Anticancer Effects on Bladder Cancer

A study focused on the effects of this compound on bladder cancer cells revealed:

- Methodology : Bladder cancer cells were treated with varying concentrations of this compound.

- Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating potent cytotoxicity.

Eigenschaften

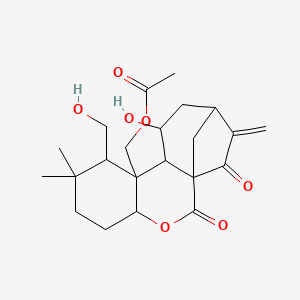

IUPAC Name |

[11-hydroxy-8-(hydroxymethyl)-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)29-16-5-6-20(3,4)15(9-23)22(16,17)10-28-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCELUFZNLBUKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC12C(CCC(C1CO)(C)C)OC(=O)C34C2C(CC(C3)C(=C)C4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002692 | |

| Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82460-75-1 | |

| Record name | Isodonoiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82460-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabdosin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082460751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Rabdophyllin G?

A1: this compound, also known as Rabdosin C or Isodonoiol, is a natural diterpenoid compound primarily isolated from plants within the Isodon genus, specifically Isodon japonica and Isodon macrophylla. [, , ]

Q2: What is the molecular structure of this compound?

A2: this compound belongs to the B-seco-ent-kaurene diterpenoid family. While a specific molecular formula wasn't explicitly mentioned in the provided abstracts, structural elucidation studies utilized spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and HR-MS (High-Resolution Mass Spectrometry) to determine its structure. [, , ]

Q3: What are the known biological activities of this compound?

A3: this compound exhibits significant in vitro and in vivo antitumor activity. Notably, it demonstrated inhibitory effects against Ehrlich ascites carcinoma in mice. [] Additionally, studies suggest its potential as a tyrosinase inhibitor, which could have implications in managing tyrosinase-related liver damage. []

Q4: Has the mechanism of action of this compound's antitumor activity been elucidated?

A4: The provided abstracts do not delve into the specific molecular mechanism of action for this compound's antitumor activity. Further research is needed to identify the target proteins or pathways affected by this compound.

Q5: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?

A5: The provided abstracts don't offer specific insights into the SAR of this compound. Understanding how structural modifications impact its activity, potency, and selectivity would be valuable for developing more potent and targeted derivatives.

Q6: What are the implications of this compound's tyrosinase inhibitory activity?

A7: Tyrosinase plays a key role in melanin synthesis. While this compound exhibited potential as a tyrosinase inhibitor in a study utilizing ultrafiltration coupled with UHPLC-Q-TOF-MS and molecular docking, further in-depth studies are needed to explore its potential applications, such as in treating hyperpigmentation disorders or as a depigmenting agent. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.